molecular formula C19H19ClFN3 B2809216 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole CAS No. 872588-64-2

1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole

Cat. No.: B2809216
CAS No.: 872588-64-2
M. Wt: 343.83
InChI Key: NMJNTDUYWVJDLX-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a benzimidazole derivative featuring a 2-chloro-6-fluorobenzyl group at the N-1 position and a pyrrolidine moiety at the 2-position. This compound is structurally related to clemizole analogs, which are known for their role as heme oxygenase (HO) inhibitors. Specifically, Vlahakis et al. (2013) demonstrated that modifications at the N-1 position of benzimidazole scaffolds significantly influence selectivity toward heme oxygenase-2 (HO-2) over HO-1 .

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClFN3/c20-15-6-5-7-16(21)14(15)12-24-18-9-2-1-8-17(18)22-19(24)13-23-10-3-4-11-23/h1-2,5-9H,3-4,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNTDUYWVJDLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 2-chloro-6-fluorobenzyl Group: The 2-chloro-6-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride and the benzimidazole core.

    Attachment of the Pyrrolidin-1-ylmethyl Group: The pyrrolidin-1-ylmethyl group can be attached through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group on the benzimidazole core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using aluminum chloride in dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to a more saturated benzimidazole derivative.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it could inhibit the activity of a key enzyme involved in cell division, leading to anticancer effects.

Comparison with Similar Compounds

Substituent Effects at the N-1 Position

The N-1 benzyl group is critical for biological activity. Key analogs include:

  • 1-(4-Chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole (Clemizole Analog) :
    This analog, studied by Vlahakis et al. (2013), showed selective inhibition of HO-2 (IC₅₀ ~0.5 µM) with minimal effect on HO-1. The 4-chloro substituent provides moderate steric bulk but lacks the electronic effects of fluorine .
  • 1-(3-Chlorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole :
    Synthesized using 3-chlorobenzyl bromide (), this compound’s activity remains less characterized, but the meta-chloro substitution likely alters binding pocket interactions compared to para- or ortho/fluoro-substituted derivatives .

Key Insight: The 2-chloro-6-fluoro substitution in the target compound introduces both halogen bonding (via Cl) and electron-withdrawing effects (via F), which may enhance HO-2 selectivity compared to monosubstituted analogs.

Modifications at the 2-Position

The 2-position substituent influences solubility and binding affinity:

  • Morpholine Derivatives: Compounds like 2-(4-diethylaminophenyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazole (2h) exhibit higher melting points (140.2–141.4°C) and yields (~79%) compared to pyrrolidine-containing analogs. Morpholine’s oxygen atom may improve hydrophilicity but reduce membrane permeability .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight pKa (Predicted)
Target Compound Not reported 373.85 ~4.0
2h (Morpholine derivative) 140.2–141.4 433.94 Not reported
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-benzimidazole 561.8 (Predicted) 347.84 3.96

Insight : Higher molecular weight and polar groups (e.g., morpholine) correlate with elevated melting points, suggesting crystalline stability but possible solubility challenges.

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound features a benzimidazole core with a chloro-fluorobenzyl substituent and a pyrrolidine moiety. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity, potentially influencing its pharmacological profile.

Antiviral Activity

Research indicates that derivatives of compounds with similar structures exhibit potent antiviral properties, particularly against HIV-1. For instance, a study on related 2-chloro-6-fluorobenzyl compounds demonstrated significant inhibitory effects on HIV-1 reverse transcriptase, with some derivatives showing activity in the picomolar range against wild-type and mutant strains of the virus .

Neuroprotective Effects

Studies have explored the neuroprotective potential of benzimidazole derivatives. For example, compounds similar to 1-(2-chloro-6-fluorobenzyl)-2-(pyrrolidin-1-ylmethyl)-1H-benzimidazole have been shown to inhibit neuroinflammation and oxidative stress in cellular models, suggesting their utility in treating neurodegenerative diseases .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Inhibitory assays have indicated that related compounds can act as mixed-type inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease treatment. The binding interactions were confirmed through molecular docking studies .

Study on HIV-1 Inhibition

A comparative analysis of various 2-chloro-6-fluorobenzyl derivatives showed that specific substitutions significantly affected their antiviral efficacy. The most effective compounds demonstrated high selectivity and potency against HIV-1, correlating their activity with structural features such as stereochemistry .

Neuroprotective Mechanisms

In a model of scopolamine-induced cognitive impairment in mice, similar compounds exhibited significant improvements in memory and learning capabilities. These effects were attributed to the inhibition of inflammatory pathways and oxidative stress reduction .

Data Tables

Activity Compound IC50 Value Comments
HIV-1 Reverse Transcriptase2-Cl-6-F-S-DABOsPicomolar rangeHigh activity against wild-type and mutants
AChE InhibitionBenzimidazole derivatives0.23 µMNon-competitive inhibition observed
NeuroprotectionPyrrolidine derivativesNot specifiedSignificant improvement in cognitive function

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